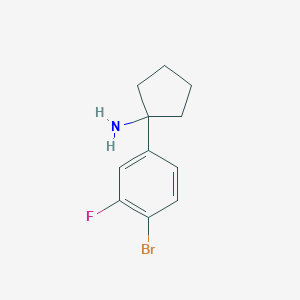

1-(4-Bromo-3-fluorophenyl)cyclopentanamine

Description

Contextualization within Halogenated Cyclopentanamine Derivatives

The compound is a member of the broader class of halogenated cyclopentanamine derivatives. Halogenation is a fundamental strategy in medicinal chemistry used to modulate the properties of bioactive molecules. researchgate.netresearchgate.net The incorporation of halogen atoms, such as bromine and fluorine, can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net Fluorine, in particular, is often used to enhance metabolic resistance and can modify the acidity of nearby functional groups, while bromine can be involved in forming halogen bonds, a type of non-covalent interaction that can contribute to drug-receptor binding. researchgate.netnih.gov The study of molecules like 1-(4-bromo-3-fluorophenyl)cyclopentanamine allows researchers to explore how specific halogenation patterns on an arylcyclopentylamine scaffold influence its chemical and biological behavior.

Rationale for Academic Investigation of Aryl-Substituted Aminocyclopentanes

Aryl-substituted aminocyclopentanes are recognized as important structural motifs and building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.gov The cyclopentane (B165970) ring provides a three-dimensional scaffold that is conformationally more constrained than an open chain, allowing for a more precise orientation of substituents in space. This can lead to enhanced selectivity and potency when interacting with enzymes or receptors. The aryl group itself can participate in crucial binding interactions, such as pi-stacking, with biological targets. researchgate.net Consequently, these compounds are frequently investigated for a wide range of potential therapeutic applications. nih.gov Research into new synthetic methods to create these molecules, particularly with complex substitution patterns, is an active area of investigation, as they can be challenging to produce. nih.gov

Structural Elucidation and Stereochemical Considerations in Research Design

The definitive structure of this compound is confirmed using standard analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are essential for verifying the atomic connectivity and the integrity of the synthesized compound. nih.gov

A critical aspect in the research design of this molecule is its stereochemistry. The carbon atom at the first position of the cyclopentane ring, which is bonded to both the amine group and the 4-bromo-3-fluorophenyl group, is a chiral center. This gives rise to two enantiomers (non-superimposable mirror images). It is a well-established principle in pharmacology that different enantiomers of a chiral molecule can have distinct biological activities and metabolic fates. Therefore, a comprehensive investigation requires either the synthesis of individual enantiomers (asymmetric synthesis) or the separation of the racemic mixture and subsequent characterization of each stereoisomer. The determination of the absolute configuration (R or S) of the chiral center is crucial for understanding any observed biological activity at a molecular level.

Table 2: Predicted Physicochemical Properties

| Descriptor | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 26.02 Ų |

| LogP (Octanol-Water Partition Coefficient) | 3.29 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 2 |

Structure

3D Structure

Properties

Molecular Formula |

C11H13BrFN |

|---|---|

Molecular Weight |

258.13 g/mol |

IUPAC Name |

1-(4-bromo-3-fluorophenyl)cyclopentan-1-amine |

InChI |

InChI=1S/C11H13BrFN/c12-9-4-3-8(7-10(9)13)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2 |

InChI Key |

AWNBWLDNABCZMS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=CC(=C(C=C2)Br)F)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 4 Bromo 3 Fluorophenyl Cyclopentanamine

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For 1-(4-bromo-3-fluorophenyl)cyclopentanamine, two primary disconnection strategies are considered.

Disconnection at the Cyclopentane-Amine Bond

A common and effective retrosynthetic approach involves the disconnection of the C-N bond of the primary amine. This leads to a key intermediate, the corresponding cyclopentanone (B42830). This strategy is predicated on the well-established reliability of forming a C-N bond through reductive amination.

Figure 1: Retrosynthetic Disconnection of the Cyclopentane-Amine Bond

This disconnection simplifies the synthesis to the preparation of the substituted arylcyclopentanone, which can then be converted to the target amine in a single step.

Disconnection at the Cyclopentane-Aryl Bond

An alternative retrosynthetic pathway involves the cleavage of the bond between the cyclopentyl ring and the substituted phenyl group. This approach identifies cyclopentanone and a functionalized aryl species, such as a Grignard reagent, as the primary synthons.

Figure 2: Retrosynthetic Disconnection of the Cyclopentane-Aryl Bond

This strategy hinges on the formation of the carbon-carbon bond between the aromatic ring and the cyclopentane (B165970) scaffold, typically achieved through nucleophilic addition to the carbonyl group of cyclopentanone.

Approaches to the Cyclopentanamine Scaffold Synthesis

Based on the retrosynthetic analyses, the synthesis of the 1-arylcyclopentanamine scaffold can be effectively achieved starting from cyclopentanone. The following sections detail the primary forward synthetic strategies.

Cyclopentanone-Based Amination Reactions

Cyclopentanone serves as a versatile and readily available starting material for the synthesis of the target molecule. The introduction of the amine functionality can be accomplished through several methods.

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org This one-pot reaction typically involves the formation of an imine intermediate from the ketone and an amine source, followed by its reduction to the corresponding amine. youtube.com For the synthesis of a primary amine, ammonia (B1221849) is used as the nitrogen source. researchgate.net

The proposed synthesis of this compound via this method would first require the synthesis of the precursor ketone, 1-(4-bromo-3-fluorophenyl)cyclopentanone. This ketone can then be subjected to reductive amination conditions. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing the protonated imine in the presence of the ketone. wikipedia.org Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also a viable method. researchgate.net

Table 1: Illustrative Conditions for Reductive Amination

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 1-(4-Bromo-3-fluorophenyl)cyclopentanone, Ammonia | NH3, NaBH3CN, Methanol, pH 6-7 | This compound |

| 2 | 1-(4-Bromo-3-fluorophenyl)cyclopentanone, Ammonia | H2, Pd/C, Ethanol | This compound |

This table presents illustrative conditions based on general procedures for reductive amination and may require optimization for the specific substrate.

Following the logic of the cyclopentane-aryl bond disconnection, the synthesis can commence with the nucleophilic addition of an organometallic reagent to cyclopentanone. A Grignard reaction is a classic and effective method for this transformation.

The synthesis would begin with the preparation of the 4-bromo-3-fluorophenylmagnesium bromide Grignard reagent from 1,4-dibromo-2-fluorobenzene (B72686). This organometallic species would then be reacted with cyclopentanone to yield the tertiary alcohol, 1-(4-bromo-3-fluorophenyl)cyclopentan-1-ol. The hydroxyl group of this intermediate is a poor leaving group and must be converted to a better one, such as a tosylate or a halide, before substitution with an amine source. A more direct approach involves the Ritter reaction, where the tertiary alcohol is reacted with a nitrile in the presence of a strong acid to form a substituted amide, which can then be hydrolyzed to the desired primary amine. Alternatively, conversion of the alcohol to an azide (B81097) followed by reduction would also yield the target amine.

Table 2: Proposed Synthesis via Nucleophilic Addition

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 1,4-Dibromo-2-fluorobenzene | Mg, THF | 4-Bromo-3-fluorophenylmagnesium bromide |

| 2 | Cyclopentanone | 4-Bromo-3-fluorophenylmagnesium bromide, then H3O+ | 1-(4-Bromo-3-fluorophenyl)cyclopentan-1-ol |

| 3 | 1-(4-Bromo-3-fluorophenyl)cyclopentan-1-ol | 1. NaN3, H2SO4 (cat.); 2. LiAlH4, THF | This compound |

This table outlines a plausible synthetic sequence. The conditions for each step are based on standard organic transformations and would likely require specific optimization. The use of halogenated aromatic tertiary alcohols as scaffolds is significant in organic synthesis due to the versatile reactivity of the carbon-halogen bond, which allows for further modifications such as cross-coupling reactions.

Cyclization Reactions to Form the Cyclopentane Ring

The formation of the five-membered carbocyclic amine is a key step in the synthesis of this compound. Various cyclization strategies can be employed to construct this cyclopentane ring system.

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a direct and efficient method for the formation of cyclic structures like cyclopentane. These reactions involve the formation of a new bond between two atoms within the same molecule, leading to a ring. In the context of synthesizing a cyclopentanamine scaffold, these pathways often utilize a suitably functionalized linear precursor that is induced to cyclize.

One such approach is the palladium-catalyzed intramolecular aza-Wacker-type reaction. This method can be used to forge a new C-N bond, creating a nitrogen-containing ring system. For instance, vinyl cyclopropanecarboxamides can undergo intramolecular oxidative amination to yield conformationally restricted aza[3.1.0]bicycles. nih.gov While this specific example leads to a bicyclic system, the underlying principle of intramolecular C-N bond formation catalyzed by a transition metal is a relevant strategy for forming cyclic amines.

Another pathway involves the cyclization of halo-tethered substrates. For example, a copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes has been shown to produce enantioenriched cyclopentanes, among other ring sizes. organic-chemistry.org This highlights a strategy where a carbon-carbon bond is formed to close the ring. Subsequent functional group manipulation would then be required to introduce the amine functionality.

Radical cascade cyclizations also offer an efficient route to ring-fused systems, which can contain a cyclopentane core. acs.org These reactions proceed through radical intermediates and can form multiple bonds in a single synthetic operation, rapidly building molecular complexity.

| Intramolecular Cyclization Approach | Key Transformation | Precursor Type | Potential Advantage |

| Aza-Wacker-type Reaction | Intramolecular C-N bond formation | Olefinic amides | Direct formation of the amine-containing ring. nih.gov |

| Hydroalkylation | Intramolecular C-C bond formation | Halide-tethered styrenes | Can establish stereocenters during ring formation. organic-chemistry.org |

| Radical Cascade | Sequential C-C bond formations | Unsaturated precursors with radical initiator | Rapid construction of complex polycyclic systems. acs.org |

Nazarov Cyclizations and Related Transformations for Aminocyclopentanes

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones, which are valuable intermediates that can be converted to cyclopentanamines. wikipedia.orgthermofisher.com The classical reaction involves the acid-catalyzed 4π-conrotatory electrocyclic ring closure of a divinyl ketone to form a pentadienyl cation, which then cyclizes. wikipedia.orgorganic-chemistry.orgorganicreactions.org

The reaction is typically promoted by a Lewis acid or protic acid. wikipedia.org The resulting cyclopentenone product can then be transformed into the desired cyclopentanamine through various methods, such as reductive amination. This two-step sequence involves the reaction of the ketone with an amine (or ammonia) to form an imine or enamine, followed by reduction to the corresponding amine.

Modern variants of the Nazarov cyclization have expanded its scope and utility. For instance, the imino-Nazarov reaction is a related transformation where a divinyl iminium ion undergoes cyclization, directly leading to nitrogen-containing five-membered rings. This approach offers a more direct route to aminocyclopentane derivatives compared to the classic method which requires a separate amination step. The synthesis of 4‐aminocyclopentenones from glycols and anilines showcases a hetero-Nazarov-like cyclization. researchgate.net

| Method | Precursor | Intermediate | Initial Product | Relevance to Aminocyclopentanes |

| Classical Nazarov Cyclization | Divinyl Ketone | Pentadienyl Cation | Cyclopentenone organicreactions.org | Serves as a precursor for subsequent reductive amination. |

| Imino-Nazarov Reaction | Divinyl Imine/Iminium Ion | Pentadienyl Cation analogue | Cyclopentenyl Amine derivative | Direct formation of the aminocyclopentane core. |

| Hetero-Nazarov-like Cyclization | Dienyl systems with heteroatoms | Cationic intermediate | 4-Aminocyclopentenone researchgate.net | Directly incorporates the amine functionality during cyclization. |

Spirocyclic Scaffold Synthesis Relevance

Spirocyclic motifs, which contain two rings connected by a single common atom, are recognized as privileged scaffolds in drug discovery due to their unique three-dimensional structures. researchgate.net The synthesis of the cyclopentane ring is highly relevant in the context of creating spirocyclic compounds where one of the rings is a cyclopentane. Many synthetic strategies are aimed at constructing such spiro[cyclopentane-X] scaffolds. bohrium.comnih.gov

For instance, the Dieckmann condensation is a key transformation used to synthesize novel spirocyclic pyrrolidines from cyclic α-amino acids, where an intramolecular cyclization of a diester forms a β-keto ester within a five-membered ring. researchgate.net Furthermore, cascade annulation reactions have been developed for the diastereo- and enantioselective synthesis of densely functionalized spiro[cyclopentane-1,3'-oxindole] compounds. bohrium.comnih.gov These methods, while targeting specific spirocyclic systems, demonstrate advanced strategies for constructing substituted cyclopentane rings, often with high stereochemical control. rsc.org The principles and reaction types used in these syntheses, such as annulations and intramolecular cyclizations, are directly applicable to the formation of a substituted cyclopentanamine ring like that in the target molecule. researchgate.net

Introduction of the 4-Bromo-3-fluorophenyl Moiety

The synthesis of the target compound requires the precise installation of a bromine atom at the 4-position and a fluorine atom at the 3-position of the phenyl ring attached to the cyclopentanamine. This can be achieved either by functionalizing a pre-existing phenyl ring or by coupling a pre-functionalized aromatic ring to the cyclopentane core.

Electrophilic Aromatic Substitution for Halogenation (Bromination, Fluorination)

Electrophilic aromatic substitution is a fundamental strategy for introducing substituents onto an aromatic ring. The regiochemical outcome is governed by the electronic properties of the substituents already present on the ring.

Bromination: For a precursor such as 1-(3-fluorophenyl)cyclopentanamine, the introduction of bromine via electrophilic aromatic bromination would be directed by both the fluorine and the cyclopentylamino groups. Fluorine is a deactivating but ortho, para-directing substituent. The activating cyclopentylamino group is also ortho, para-directing. The position para to the fluorine and ortho to the amino group (C4) would be a highly favored site for bromination. Common brominating agents include molecular bromine (Br₂) with a Lewis acid catalyst, or N-bromosuccinimide (NBS), which can provide a source of electrophilic bromine under milder conditions. nih.govresearchgate.netmasterorganicchemistry.com The choice of reagent can influence the regioselectivity and yield of the reaction. nih.gov

Fluorination: Direct electrophilic fluorination of an aromatic ring is more challenging than bromination due to the high reactivity of elemental fluorine. However, modern electrophilic fluorinating reagents containing a nitrogen-fluorine (N-F) bond have made this transformation more practical and safer. wikipedia.org Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used for the selective introduction of fluorine onto electron-rich aromatic rings. sci-hub.rumdpi.com For a precursor like 1-(4-bromophenyl)cyclopentanamine, direct fluorination would be directed to the positions ortho to the activating cyclopentylamino group. The development of a quantitative reactivity scale for various N-F reagents allows for a more rational choice of fluorinating agent based on the substrate's reactivity. nih.gov In some cases, palladium catalysis can be employed to facilitate the ortho-fluorination of specific substrates. sci-hub.runih.gov

| Halogenation | Starting Substrate Example | Directing Groups | Predicted Position | Typical Reagents |

| Bromination | 1-(3-fluorophenyl)cyclopentanamine | -F (o,p); -NHR (o,p, activating) | C4 (ortho to -NHR, para to -F) | Br₂/FeBr₃, N-Bromosuccinimide (NBS) researchgate.net |

| Fluorination | 1-(4-bromophenyl)cyclopentanamine | -Br (o,p, deactivating); -NHR (o,p, activating) | C3 (ortho to -NHR) | Selectfluor®, NFSI wikipedia.orgnih.gov |

Transition-Metal-Catalyzed Cross-Coupling Reactions

An alternative and highly versatile strategy involves forming the bond between the cyclopentane ring and the aromatic ring using a transition-metal-catalyzed cross-coupling reaction. eie.grrsc.org This approach allows for the use of a pre-functionalized 4-bromo-3-fluoro-substituted aromatic precursor.

Commonly used methods include the Suzuki-Miyaura, Negishi, and Stille couplings, which are powerful tools for forming carbon-carbon bonds. eie.gr For example, a Suzuki coupling could involve the reaction of a cyclopentyl boronic acid derivative with 1,4-dibromo-2-fluorobenzene or a related aryl halide/triflate. The choice of catalyst (typically palladium-based), ligand, and base is crucial for achieving high efficiency and yield. nih.govnih.gov Ligand-free catalytic systems are also being developed to improve the cost-effectiveness and sustainability of these reactions. rsc.org

These reactions are foundational in modern organic synthesis due to their reliability and tolerance of a wide range of functional groups. eie.gr This modular approach provides a convergent route to the target molecule, where the two key fragments are synthesized separately and then joined in a final step.

| Coupling Reaction | Cyclopentyl Partner | Aromatic Partner | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | Cyclopentyl boronic acid/ester | 4-Bromo-3-fluorophenyl halide/triflate | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) researchgate.net |

| Negishi Coupling | Cyclopentylzinc halide | 4-Bromo-3-fluorophenyl halide/triflate | Pd(0) or Ni(0) catalyst |

| Stille Coupling | Cyclopentylstannane | 4-Bromo-3-fluorophenyl halide/triflate | Pd(0) catalyst |

| Buchwald-Hartwig Amination | Cyclopentanamine | 1,4-Dibromo-2-fluorobenzene | Pd catalyst, specific phosphine (B1218219) ligand, Base |

Halex Reaction Variants for Aryl Fluoride (B91410) Formation

The Halogen Exchange (Halex) reaction is an industrially significant method for synthesizing aryl fluorides, typically involving a nucleophilic aromatic substitution (SₙAr) of a chloride with a fluoride anion. researchgate.net The reaction requires high temperatures and polar aprotic solvents, and its efficiency is greatest on aromatic rings activated by electron-withdrawing groups.

To apply this to the synthesis of this compound, a precursor like 1-(4-bromo-3-chlorophenyl)cyclopentanamine would be required. The presence of the bromo group and the alkylamine substituent, which is not strongly deactivating, might present challenges for this reaction, potentially requiring harsh conditions. Variants using more soluble fluoride sources like cesium fluoride (CsF) or tetraalkylammonium fluorides can sometimes improve reactivity. researchgate.net

Barbier-Type Reactions for C-C Bond Formation

The Barbier reaction provides a convenient method for forming carbon-carbon bonds by reacting an organic halide with a carbonyl compound in the presence of a metal such as magnesium, zinc, or indium. wikipedia.org A key feature is the in situ generation of the organometallic reagent, which immediately reacts with the carbonyl substrate. wikipedia.orgnih.gov

This approach could be used to construct the 1-aryl-cyclopentanol precursor of the target molecule. Specifically, 1,4-dibromo-2-fluorobenzene could be reacted with cyclopentanone in the presence of magnesium or zinc metal. wikipedia.orgresearchgate.net This would generate the corresponding tertiary alcohol, 1-(4-bromo-3-fluorophenyl)cyclopentan-1-ol, which could then be converted to the desired amine. The Barbier reaction is often noted for its tolerance to moisture and functional groups, making it a robust choice in certain synthetic contexts. wikipedia.orgchemrxiv.org

Table 3: Common Metals Used in Barbier Reactions

| Metal | Typical Use and Characteristics |

|---|---|

| Magnesium (Mg) | Classic metal for Barbier and Grignard reactions, highly reactive. |

| Zinc (Zn) | Less reactive than Mg, often used in aqueous media, good for tolerance of protic groups. wikipedia.org |

| Indium (In) | Tolerant of water, used for allylation and other specific C-C bond formations. researchgate.net |

| Tin (Sn) | Used for allylation and propargylation reactions, can be stereoselective. researchgate.net |

Integration of Halogenation and Aminocyclopentane Formation

Stepwise Introduction of Functional Groups

A plausible and convergent synthetic route for this compound would begin with the formation of the core 1-aryl-cyclopentane structure, followed by functional group manipulations.

Aryl-Cyclopentane Construction : The synthesis could commence with the reaction of a Grignard or organolithium reagent derived from a substituted halobenzene with cyclopentanone. For instance, 3-fluoro-4-bromoaniline could be diazotized and converted to 1-bromo-3-fluoro-4-iodobenzene. This dihalide could then be selectively converted into an organometallic reagent (e.g., via lithium-halogen exchange at the more reactive iodine position) and reacted with cyclopentanone to yield 1-(4-bromo-3-fluorophenyl)cyclopentan-1-ol.

Introduction of the Amine : The resulting tertiary alcohol is a key intermediate. It can be converted to the target primary amine through several methods. A common route is the Ritter reaction, where the alcohol is treated with a nitrile (e.g., acetonitrile) under strong acidic conditions to form an N-alkyl amide, which is then hydrolyzed to the primary amine. Alternatively, dehydration of the alcohol to the corresponding alkene, followed by hydroboration-amination or hydroamination, could also furnish the amine. A more direct approach would be a reductive amination of cyclopentanone with 4-bromo-3-fluoroaniline, though this would form a secondary amine that would require further steps if the primary amine is the target.

Halogenation Strategy : The timing of halogen introduction is crucial. Performing halogenation late in the synthesis on the 1-phenylcyclopentanamine (B103166) core could lead to issues with regioselectivity and functional group compatibility. Therefore, it is often more strategic to begin with a pre-halogenated aromatic precursor, such as 4-bromo-3-fluorotoluene (B33196) or 4-bromo-3-fluoroaniline. For example, 4-fluoronitrobenzene can be brominated to give 3-bromo-4-fluoronitrobenzene, which can then be reduced to the aniline (B41778) and used as a building block. researchgate.net This ensures the correct placement of the halogens from the outset.

This stepwise approach, building complexity from readily available starting materials, represents a robust strategy for the synthesis of this compound and its analogs.

Convergent Synthetic Routes for this compound

Convergent synthesis represents a strategic approach in organic chemistry that involves the independent synthesis of key fragments of a target molecule, which are then joined together in the final stages. This methodology is often favored for its efficiency and ability to maximize the yield of the final product. In the case of this compound, a convergent strategy would typically involve the preparation of an activated 4-bromo-3-fluorophenyl moiety and a cyclopentyl precursor, followed by their coupling to form the carbon skeleton of the target molecule.

A prevalent convergent route for the synthesis of 1-arylcyclopentanamines involves the use of organometallic reagents, particularly Grignard reagents, which react with a cyclopentanone derivative. This is followed by the introduction of the amine functionality. A plausible and widely applicable convergent synthesis for this compound is outlined below, divided into the preparation of the key intermediate and its subsequent conversion to the final product.

Synthesis of the Key Intermediate: 1-(4-Bromo-3-fluorophenyl)cyclopentanol

The first stage of this convergent synthesis focuses on the creation of the crucial tertiary alcohol intermediate, 1-(4-bromo-3-fluorophenyl)cyclopentanol. This is achieved through a Grignard reaction, a robust and well-established method for forming carbon-carbon bonds.

The synthesis commences with the preparation of the Grignard reagent from a suitable precursor, typically 1,4-dibromo-2-fluorobenzene or 4-bromo-1-chloro-2-fluorobenzene. The choice of starting material is dictated by the relative reactivity of the halogens, allowing for the selective formation of the organomagnesium species. 4-Bromo-3-fluoroaniline is also a viable starting material, which can be converted to the corresponding diazonium salt and subsequently to a dihalobenzene derivative.

The 4-bromo-3-fluorophenylmagnesium halide is then reacted with cyclopentanone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclopentanone, leading to the formation of a magnesium alkoxide intermediate after a nucleophilic addition. Subsequent acidic workup protonates the alkoxide to yield the desired tertiary alcohol, 1-(4-bromo-3-fluorophenyl)cyclopentanol.

Detailed Research Findings:

The reaction conditions for the Grignard reaction are critical for achieving a high yield and minimizing side reactions. Anhydrous conditions are paramount, as Grignard reagents are highly reactive towards protic solvents like water. Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are commonly employed to stabilize the Grignard reagent. The reaction is typically initiated at room temperature and may require gentle heating to proceed to completion. The subsequent hydrolysis is performed at lower temperatures to control the exothermic reaction.

| Step | Starting Material | Reagents | Solvent | Key Reaction Parameters | Product | Typical Yield |

|---|---|---|---|---|---|---|

| 1 | 1,4-Dibromo-2-fluorobenzene | Magnesium turnings, Iodine (activator) | Anhydrous THF | Inert atmosphere (N2 or Ar), Room temperature to 40°C | 4-Bromo-3-fluorophenylmagnesium bromide | In situ |

| 2 | 4-Bromo-3-fluorophenylmagnesium bromide | Cyclopentanone | Anhydrous THF | Addition at 0°C, then warming to room temperature | 1-(4-Bromo-3-fluorophenyl)cyclopentanol | 75-85% |

Conversion to this compound

With the key alcohol intermediate in hand, the next step is the introduction of the amine group to form the final product. Several methods can be employed for this transformation, with the Ritter reaction being a particularly effective choice for the conversion of tertiary alcohols to amines. wikipedia.orgorganic-chemistry.org

The Ritter reaction involves treating the alcohol with a nitrile in the presence of a strong acid, such as sulfuric acid or perchloric acid. wikipedia.orgorganic-chemistry.org In this case, 1-(4-bromo-3-fluorophenyl)cyclopentanol is reacted with a suitable nitrile, often acetonitrile (B52724) or hydrogen cyanide, under strongly acidic conditions. The acid protonates the hydroxyl group of the alcohol, which then leaves as a water molecule, generating a stable tertiary carbocation. The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion. This intermediate is subsequently hydrolyzed during aqueous workup to yield an N-substituted amide. Finally, the amide is hydrolyzed under acidic or basic conditions to afford the primary amine, this compound.

Detailed Research Findings:

| Step | Starting Material | Reagents | Solvent | Key Reaction Parameters | Product | Typical Yield |

|---|---|---|---|---|---|---|

| 1 (Ritter Reaction) | 1-(4-Bromo-3-fluorophenyl)cyclopentanol | Acetonitrile, Concentrated Sulfuric Acid | Acetonitrile | 0°C to room temperature | N-(1-(4-bromo-3-fluorophenyl)cyclopentyl)acetamide | 60-75% |

| 2 (Hydrolysis) | N-(1-(4-bromo-3-fluorophenyl)cyclopentyl)acetamide | Aqueous Hydrochloric Acid or Sodium Hydroxide | Water/Ethanol | Reflux | This compound | 85-95% |

Reactivity and Chemical Transformations of 1 4 Bromo 3 Fluorophenyl Cyclopentanamine

Reactions at the Amine Functionality

The primary amine group is a key site of reactivity, behaving as a nucleophile and a base. This allows for the synthesis of a wide array of derivatives through reactions such as acylation, alkylation, and salt formation.

The nucleophilic nature of the primary amine in 1-(4-Bromo-3-fluorophenyl)cyclopentanamine allows it to readily participate in acylation, alkylation, and arylation reactions to form more complex derivatives.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically yielding an amide. This is commonly achieved by treating the amine with acylating agents like acyl chlorides or anhydrides in the presence of a base to neutralize the acidic byproduct.

Alkylation: The amine can be alkylated by reaction with alkyl halides. This process can lead to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.

Arylation: The introduction of an aryl group to the amine nitrogen can be accomplished through reactions such as the Buchwald-Hartwig amination, where the amine reacts with an aryl halide in the presence of a palladium catalyst and a base.

Table 1: Representative Reactions at the Amine Functionality

| Reaction Type | Reagent Class | Product Class |

|---|---|---|

| Acylation | Acyl Halide (e.g., Acetyl chloride) | N-acyl-1-(4-bromo-3-fluorophenyl)cyclopentanamine (Amide) |

| Alkylation | Alkyl Halide (e.g., Methyl iodide) | N-methyl-1-(4-bromo-3-fluorophenyl)cyclopentanamine (Secondary Amine) |

| Arylation | Aryl Halide (e.g., Phenyl bromide) | N-phenyl-1-(4-bromo-3-fluorophenyl)cyclopentanamine (Secondary Aryl Amine) |

The amine functionality can undergo oxidation; however, reduction of a primary amine is not a typical transformation. Aromatic amines are susceptible to bromination, often at the para-position relative to the amino group. researchgate.net

As a basic compound, this compound readily reacts with both inorganic and organic acids to form stable ammonium (B1175870) salts. science.gov For instance, treatment with hydrochloric acid would yield this compound hydrochloride. These salt forms often exhibit increased water solubility and crystallinity compared to the free base.

Furthermore, the amine can react with other electrophiles to form a variety of derivatives. A notable example is the reaction with isothiocyanates to produce thiourea (B124793) derivatives. nih.gov

Reactivity of the Aromatic Halogens (Bromine and Fluorine)

The bromo- and fluoro-substituents on the phenyl ring provide strategic points for carbon-carbon and carbon-heteroatom bond formation, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. chemistrysteps.comnih.gov In the context of this compound, the fluorine atom is generally a better leaving group than bromine in SNAr reactions due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack. chemistrysteps.commdpi.com

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring. For this reaction to occur, the aromatic ring typically requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comresearchgate.net A variety of strong nucleophiles, including alkoxides, thiolates, and other amines, can be used. chemistrysteps.com

The bromine atom on the aromatic ring is an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The C-Br bond is significantly more reactive than the C-F bond in these transformations.

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a new C-C bond, yielding biaryl or alkyl-aryl compounds. nih.govmdpi.com

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

Stille Coupling: Reaction with an organostannane reagent to form a new C-C bond. nih.gov

These reactions are highly versatile, tolerate a wide range of functional groups, and typically proceed under mild conditions, making them invaluable for the structural diversification of the this compound scaffold. nih.gov

Table 2: Potential Cross-Coupling Reactions at the Bromine Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ + Base | 4-Aryl-1-(3-fluorophenyl)cyclopentanamine |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ + Ligand + Base | 4-Alkenyl-1-(3-fluorophenyl)cyclopentanamine |

| Sonogashira | Terminal Alkyne | Pd catalyst + Cu(I) cocatalyst + Base | 4-Alkynyl-1-(3-fluorophenyl)cyclopentanamine |

| Buchwald-Hartwig | Amine (e.g., Aniline) | Pd catalyst + Ligand + Base | 4-(Arylamino)-1-(3-fluorophenyl)cyclopentanamine |

Reactivity Comparisons of Aryl Bromides and Fluorides in Synthetic Transformations

The chemoselectivity observed in the aforementioned reactions is a direct consequence of the differing reactivities of the C-Br and C-F bonds.

In palladium-catalyzed cross-coupling reactions , the first and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) center. researchgate.netrsc.org The reactivity of aryl halides in this step generally follows the order of bond dissociation energy: C-I > C-Br > C-Cl >> C-F. The C-Br bond is significantly weaker and more polarizable than the C-F bond, making it much more susceptible to oxidative addition. rsc.org Consequently, palladium catalysts will selectively activate the C-Br bond in this compound, leaving the C-F bond intact. This allows for the precise functionalization at the 4-position.

In contrast, for nucleophilic aromatic substitution (SNAr) , the reactivity order is often inverted: C-F > C-Cl > C-Br > C-I. libretexts.orgmasterorganicchemistry.comwikipedia.org This is because the rate-determining step in SNAr reactions is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex). rsc.orgwikipedia.org The highly electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the negative charge in the intermediate through its powerful inductive effect, thereby accelerating the rate of nucleophilic attack. libretexts.orgmasterorganicchemistry.com Therefore, under SNAr conditions, a nucleophile would preferentially substitute the fluorine atom rather than the bromine atom, provided the ring is sufficiently activated by electron-withdrawing groups.

| Reaction Type | Reactivity Order | Reason | Predicted Site of Reaction |

| Pd-Catalyzed Cross-Coupling | C-Br > C-F | Lower C-Br bond dissociation energy, facilitating oxidative addition. | Bromine |

| Nucleophilic Aromatic Substitution (SNAr) | C-F > C-Br | High electronegativity of fluorine stabilizes the Meisenheimer intermediate. | Fluorine |

Transformations of the Cyclopentane (B165970) Ring

While the aryl halide moiety is the primary site for many common transformations, the cyclopentane ring also possesses potential for chemical modification, although such reactions are generally less facile and specific examples for this particular scaffold are scarce in the literature.

Ring Expansion: Carbocation-mediated rearrangements are a common strategy for ring expansion. chemistrysteps.commasterorganicchemistry.com For example, a Tiffeneau-Demjanov rearrangement could potentially be employed. This would involve the conversion of the amine group to a diazomethane, followed by treatment with acid to generate a carbocation adjacent to the ring. A subsequent 1,2-alkyl shift would lead to the expansion of the five-membered ring to a six-membered cyclohexanone (B45756) ring. wikipedia.org

Ring Contraction: Ring contractions are synthetically useful for accessing smaller, often strained ring systems. wikipedia.orgresearchgate.netrsc.org One classic method is the Favorskii rearrangement, which involves the treatment of a cyclic α-halo ketone with a base. wikipedia.org To apply this to the current system, the cyclopentanamine would first need to be converted to a cyclopentanone (B42830), followed by α-halogenation. Subsequent treatment with a base could then induce a ring contraction to a cyclobutane (B1203170) carboxylic acid derivative. researchgate.net

Introducing stereocenters onto the cyclopentane ring in a controlled manner is a significant synthetic challenge. nih.gov If the cyclopentanamine were to be converted into a cyclopentanone or cyclopentene (B43876) derivative, a variety of stereoselective reactions could be envisioned.

For a cyclopentanone derived from the target molecule, stereoselective reduction using chiral reducing agents (e.g., CBS catalysts) could yield chiral cyclopentanols. Alternatively, α-functionalization via enolate chemistry using chiral auxiliaries or catalysts could introduce substituents with high stereocontrol.

If a cyclopentene derivative were formed, stereoselective reactions such as dihydroxylation (e.g., Sharpless asymmetric dihydroxylation), epoxidation (e.g., Jacobsen epoxidation), or catalytic hydrogenation using a chiral catalyst could be employed to install new stereocenters on the cyclopentane ring. organic-chemistry.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for predicting the molecular properties of 1-(4-Bromo-3-fluorophenyl)cyclopentanamine. These calculations offer a detailed picture of the molecule's electronic landscape.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. mdpi.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.comnih.gov A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group, which possess lone pairs of electrons. The LUMO, conversely, is likely to be distributed over the aromatic ring, with significant contributions from the antibonding orbitals associated with the carbon-bromine and carbon-fluorine bonds. The electron-withdrawing nature of the bromine and fluorine atoms would lower the energy of the LUMO.

Table 1: Illustrative Frontier Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.5 | Primarily located on the phenyl ring and amine group |

| LUMO | -0.5 | Distributed over the aromatic ring with antibonding character |

| Gap | 8.0 | Indicates high kinetic stability |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules.

A comprehensive analysis of the HOMO and LUMO energy levels provides valuable information about the molecule's potential for charge transfer within its structure. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded for intuitive interpretation.

In the MEP map of this compound, the most negative potential (often colored red) would be concentrated around the electronegative fluorine atom and the lone pair of the nitrogen atom in the amine group. researchgate.net These regions represent sites that are susceptible to electrophilic attack. Conversely, the most positive potential (typically colored blue) would be located around the hydrogen atoms of the amine group, indicating sites prone to nucleophilic attack. researchgate.net The bromine atom would exhibit a region of slightly positive potential at its pole (a σ-hole), making it a potential site for halogen bonding interactions.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. nih.govresearchgate.net This method allows for the investigation of charge transfer and hyperconjugative interactions, which contribute to molecular stability. nih.gov

For this compound, NBO analysis would reveal the nature of the covalent bonds, the hybridization of the atoms, and the delocalization of electron density. Key interactions would include the hyperconjugation between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C and C-H bonds, as well as the interactions between the π-orbitals of the phenyl ring and the substituents. The analysis of donor-acceptor interactions within the NBO framework can quantify the stability gained from these electronic delocalizations.

Conformational Analysis of the Cyclopentanamine System

The cyclopentane (B165970) ring is not planar and exists in various puckered conformations to alleviate torsional strain. masterorganicchemistry.comlibretexts.org The presence of bulky substituents, such as the 4-bromo-3-fluorophenyl group and the amino group, significantly influences the conformational preferences of the cyclopentanamine ring.

Cyclopentane and its derivatives undergo a dynamic process called pseudorotation, where the ring rapidly interconverts between different puckered conformations of similar energy. acs.orgresearchgate.net The two most common conformations are the "envelope" and the "twist" forms. masterorganicchemistry.com In the envelope conformation, four carbon atoms are coplanar, while the fifth is out of the plane. libretexts.org In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The energy barrier for this pseudorotation is generally low. researchgate.net

The attachment of the 1-(4-bromo-3-fluorophenyl) and amino groups to the same carbon atom of the cyclopentane ring introduces significant steric hindrance. This steric strain will likely raise the barrier to pseudorotation and favor specific conformations where the bulky substituents occupy positions that minimize unfavorable interactions.

Reaction Mechanism Elucidation through Computational Modeling

The synthesis of this compound from 4-bromo-3-fluorobenzonitrile (B163030) and a cyclopentyl Grignard reagent involves two primary stages: the nucleophilic addition of the Grignard reagent to the nitrile, forming an imine intermediate, and the subsequent reduction of this imine to the final amine.

The first step, the Grignard addition, is the crucial C-C bond-forming reaction. Computational studies on the addition of Grignard reagents to nitriles suggest a mechanism proceeding through a coordinated transition state. masterorganicchemistry.comchemistrysteps.com In this transition state, the magnesium atom of the Grignard reagent coordinates to the nitrogen atom of the nitrile. This coordination enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the cyclopentyl group. The transition state is characterized by the simultaneous breaking of the C-Mg bond and the formation of the new C-C bond. DFT calculations on analogous systems have been used to model the geometry and energy of such transition states. rsc.orgresearchgate.net

For the subsequent reduction of the imine intermediate to the amine, a common laboratory method involves the use of a reducing agent like sodium borohydride (B1222165). The transition state for this hydride reduction would involve the approach of the hydride ion to the imine carbon, with the concomitant breaking of a B-H bond in the reducing agent.

Interactive Table: Hypothetical Transition State Geometries for the Synthesis of this compound based on Analogous Systems.

| Step | Reactants | Key Interacting Atoms | Transition State Geometry |

| Grignard Addition | 4-bromo-3-fluorobenzonitrile, Cyclopentylmagnesium bromide | Mg, N, C (nitrile), C (cyclopentyl) | Four-membered ring-like structure with Mg coordinated to N, and the cyclopentyl group approaching the nitrile carbon. |

| Imine Reduction | Intermediate imine, Sodium borohydride | C (imine), N, H (hydride) | Approach of the hydride from the borohydride complex to the electrophilic imine carbon. |

The energetic profile of a chemical reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. For the synthesis of this compound, a hypothetical energetic profile can be constructed based on computational studies of similar reactions. nih.govrsc.org

The Grignard addition to the nitrile is generally an exothermic process, but it is associated with a significant activation energy barrier corresponding to the formation of the transition state. researchgate.net Computational studies have shown that the presence of catalysts, such as zinc chloride, can lower this activation barrier by enhancing the coordination to the nitrile nitrogen, thereby accelerating the reaction. rsc.org

Interactive Table: Estimated Relative Energies for the Synthesis of this compound based on Analogous Systems.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| Reactants | 4-bromo-3-fluorobenzonitrile + Cyclopentylmagnesium bromide | 0 |

| Transition State 1 | Grignard Addition Transition State | +15 to +25 |

| Intermediate | Magnesium salt of the imine | -10 to -20 |

| Transition State 2 | Imine Reduction Transition State | +10 to +20 (relative to intermediate) |

| Product | This compound | -25 to -40 |

Structure-Reactivity Relationships from Theoretical Perspectives

The electronic and steric properties of substituents on an aromatic ring can significantly influence the reactivity of a molecule. In this compound, the bromo and fluoro substituents at the 4- and 3-positions, respectively, play a crucial role in modulating the electron density of the phenyl ring and the basicity of the amine group.

Theoretical studies on substituted anilines and phenethylamines provide a framework for understanding these structure-reactivity relationships. acs.orgbiomolther.org The fluorine atom at the meta position is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring and, consequently, reduces the basicity of the amine group. The bromine atom at the para position also has an electron-withdrawing inductive effect, but it can also participate in resonance, donating a lone pair of electrons to the ring (+R effect). However, for halogens, the inductive effect typically dominates.

Quantum chemical calculations, such as the determination of molecular electrostatic potential (MEP) maps and frontier molecular orbital (HOMO-LUMO) energies, can quantify these substituent effects. A lower HOMO energy for the substituted aniline (B41778), as compared to aniline itself, would indicate a lower propensity to donate electrons, and thus lower basicity and nucleophilicity.

Interactive Table: Predicted Electronic Properties and their Influence on the Reactivity of this compound.

| Property | Influence of Substituents (Br, F) | Predicted Effect on Reactivity |

| Electron Density on Nitrogen | Decreased due to the inductive effects of F and Br. | Lower basicity and nucleophilicity compared to the unsubstituted analog. |

| HOMO Energy | Lowered due to electron-withdrawing groups. | Increased ionization potential and reduced reactivity towards electrophiles. |

| Molecular Electrostatic Potential | More positive potential around the amine group. | Weaker hydrogen bonding acceptor capability. |

Investigation of Non-linear Optical Properties (if applicable based on similar structures)

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Organic molecules with large hyperpolarizabilities are promising candidates for NLO materials. researchgate.net The NLO response of a molecule is often related to the extent of intramolecular charge transfer, which can be enhanced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

While there are no specific computational studies on the NLO properties of this compound, theoretical investigations of other bromo- and fluoro-substituted aromatic compounds suggest that the presence of halogens can influence the NLO response. ajrconline.org The introduction of a bromine atom has been shown to, in some cases, improve the second-order NLO properties of organic molecules.

Computational methods, such as DFT and time-dependent DFT (TD-DFT), can be employed to calculate the first hyperpolarizability (β), a key parameter for second-order NLO activity. For a molecule like this compound, the presence of the electron-withdrawing bromo and fluoro substituents and the electron-donating amine group, all attached to the phenyl ring, could potentially lead to a non-zero hyperpolarizability. However, the lack of a strong, extended π-conjugated system might limit the magnitude of this effect.

Interactive Table: Predicted Non-linear Optical Properties of this compound based on Analogous Systems.

| NLO Parameter | Predicted Value (Arbitrary Units) | Basis for Prediction |

| First Hyperpolarizability (β) | Moderate | Presence of donor (amine) and acceptor (halogen) groups on the aromatic ring. |

| Second Hyperpolarizability (γ) | Low to Moderate | Limited π-conjugation in the molecule. |

Role As a Synthetic Intermediate and Building Block in Organic Chemistry

Precursor to Diversely Substituted Aminocyclopentane Derivatives

The primary amine group of 1-(4-bromo-3-fluorophenyl)cyclopentanamine serves as a potent nucleophile, enabling its use as a direct precursor for a wide range of substituted aminocyclopentane derivatives. This reactivity is fundamental to its role as a building block, allowing for the straightforward formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceutical compounds.

A significant application of this compound is in nucleophilic aromatic substitution (SNAr) reactions. For instance, it has been utilized as a key intermediate in the synthesis of substituted aminopyrimidines. In this context, the cyclopentanamine moiety attacks an electron-deficient pyrimidine (B1678525) ring, displacing a leaving group such as a chlorine atom. This reaction directly couples the cyclopentanamine building block to a heterocyclic core, a common scaffold in medicinal chemistry. This transformation is a cornerstone for creating libraries of compounds where the 4-bromo-3-fluorophenylcyclopentyl group is appended to various heterocyclic systems for the exploration of structure-activity relationships (SAR).

Below is a table summarizing this key transformation:

| Reaction Type | Reactant | Resulting Derivative Class | Key Bond Formed |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Substituted Chloropyrimidine | N-(pyrimidin-yl)-1-(4-bromo-3-fluorophenyl)cyclopentanamine | Aryl C-N |

Utility in the Construction of Complex Molecular Architectures

Building blocks like this compound are instrumental in the assembly of complex molecular architectures designed for specific biological targets. Its rigid cyclopentyl ring and substituted phenyl group provide a defined three-dimensional shape that can be strategically incorporated into larger molecules to optimize interactions with protein binding pockets.

Application in Scaffold Hopping and Lead Optimization (from a synthetic perspective)

From a synthetic standpoint, this compound is an excellent tool for scaffold hopping and lead optimization strategies in drug discovery. numberanalytics.com Scaffold hopping aims to replace a central molecular core with a structurally novel one while retaining similar biological activity, often to improve properties or escape existing patent claims. numberanalytics.com The cyclopentanamine portion of the molecule can be viewed as a bioisosteric replacement for other cyclic or acyclic amine-containing fragments, providing a distinct and rigidified alternative that can alter a compound's conformational profile and physicochemical properties.

In lead optimization, the goal is to refine a promising hit compound into a drug candidate by systematically modifying its structure to improve potency, selectivity, and pharmacokinetic properties. chemrxiv.orgnih.gov The synthetic utility of this compound in this process is particularly pronounced due to the presence of the bromine atom on the phenyl ring. This bromide serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. This allows chemists to perform late-stage functionalization, introducing a wide array of different substituents at the 4-position of the phenyl ring. This approach is highly efficient for exploring the SAR of that specific region of the molecule without altering the core structure, thereby fine-tuning target engagement and other critical drug-like properties. nih.gov

Contribution to the Synthesis of Fluorinated and Brominated Organic Molecules

The presence of both fluorine and bromine atoms makes this compound a direct contributor to the synthesis of new halogenated organic molecules. The strategic inclusion of halogen atoms is a common tactic in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. nih.gov

The fluorine atom is typically retained in the final molecular structure. Its high electronegativity and small size can lead to more favorable interactions with biological targets and can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body. nih.gov Therefore, by using this building block, synthetic chemists can readily introduce a fluorine atom at a specific position on the phenyl ring.

The bromine atom, as mentioned, is often used as a point of diversification. It makes the compound a key precursor for a multitude of cross-coupling reactions that are fundamental to modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, transforming the bromo-substituted compound into a more complex, non-brominated derivative in the final step. nih.gov

The following table outlines potential synthetic transformations utilizing the bromine atom:

| Reaction Name | Coupling Partner | Resulting Structure | Key Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Biaryl or Aryl-vinyl derivative | C-C |

| Buchwald-Hartwig Amination | Amine | Aryl-amine derivative | C-N |

| Sonogashira Coupling | Terminal Alkyne | Aryl-alkyne derivative | C-C |

| Stille Coupling | Organostannane | Biaryl or Aryl-vinyl derivative | C-C |

| Heck Coupling | Alkene | Aryl-alkene derivative | C-C |

| Cyanation | Cyanide source (e.g., Zn(CN)2) | Aryl-nitrile derivative | C-C |

Through these reactions, the initial brominated compound is converted into a diverse array of more complex structures, demonstrating its significant role as a versatile intermediate in the synthesis of functional organic molecules.

Future Research Directions and Perspectives

Development of Novel Stereoselective Synthetic Pathways

The synthesis of chiral amines is a cornerstone of modern pharmaceutical research, as the stereochemistry of a molecule is often critical to its biological activity. acs.orgrsc.org For a compound like 1-(4-bromo-3-fluorophenyl)cyclopentanamine, which possesses a chiral center at the carbon atom connecting the phenyl and cyclopentyl rings, the development of efficient stereoselective synthetic methods is a primary objective.

Future research will likely focus on transition metal-catalyzed asymmetric hydrogenation of corresponding imine precursors. acs.orgnih.gov This method is one of the most effective for producing enantiomerically pure amines. nih.gov The design of novel chiral ligands, particularly phosphorus-based ligands, will be crucial for achieving high enantioselectivity. acs.org Additionally, asymmetric reductive amination represents another promising avenue. acs.org

Alternative strategies that could be explored include:

Chiral auxiliaries: Employing removable chiral groups to direct the stereochemical outcome of the amine formation.

Enzyme-catalyzed reactions: Utilizing biocatalysts like transaminases to achieve high levels of stereocontrol under mild conditions.

Mannich-type reactions: Developing asymmetric versions of the Mannich reaction using ketimine intermediates to construct the α-tertiary amine core. rsc.org

| Method | Description | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Asymmetric Hydrogenation | Direct hydrogenation of a prochiral imine using a chiral metal catalyst. | High atom economy, high enantioselectivity. nih.gov | Development of new chiral ligands (e.g., phosphines, N-heterocyclic carbenes). acs.org |

| Asymmetric Reductive Amination | A one-pot reaction involving a ketone and an amine source with a chiral catalyst and a reducing agent. | Procedural simplicity, use of readily available starting materials. acs.org | Discovery of new catalyst systems that are tolerant of various functional groups. |

| Chiral Auxiliary-Mediated Synthesis | Covalent attachment of a chiral molecule to guide a stereoselective reaction, followed by its removal. | Predictable stereochemical outcome, well-established methodology. | Designing auxiliaries that are easily attached and removed under mild conditions. |

Exploration of New Reactivity Modes for the Bromine and Fluorine Substituents

The bromo and fluoro substituents on the phenyl ring are not merely passive components; they are functional handles that can be exploited for further molecular elaboration. The bromine atom, in particular, is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions.

Future work will undoubtedly involve using the bromine atom in reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups. mdpi.com

Buchwald-Hartwig Amination: Formation of new C-N bonds.

Sonogashira Coupling: Introduction of alkyne functionalities.

Heck Coupling: Formation of C-C bonds with alkenes.

The carbon-fluorine bond is significantly stronger and generally less reactive than the carbon-bromine bond. This differential reactivity allows for selective functionalization at the bromine position. However, a key area of future research will be the development of methods for the selective activation and functionalization of the C-F bond. acs.org Recent advances in nickel and palladium catalysis have shown promise in activating traditionally unreactive C-F bonds, opening up possibilities for late-stage fluorination or coupling reactions at this position. acs.orgrsc.org Exploring reductive cross-coupling reactions could also provide novel pathways for biaryl synthesis without the need for pre-formed organometallic reagents. rsc.org

| Halogen | Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System |

|---|---|---|---|---|

| Bromine | Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | C-C | Palladium |

| Bromine | Buchwald-Hartwig | Amine/Amide | C-N | Palladium |

| Bromine | Sonogashira | Terminal Alkyne | C-C (sp) | Palladium/Copper |

| Fluorine | C-F Activation/Coupling | Aryl Bromide | C-C | Nickel acs.org |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool in modern synthetic planning. nih.gov For this compound, advanced computational modeling can provide profound insights into both its synthesis and reactivity. mdpi.com

Future research in this area will likely involve:

Reaction Pathway Modeling: Using Density Functional Theory (DFT) to map out the energy landscapes of potential synthetic routes, helping to predict the most favorable reaction conditions and identify potential byproducts. mdpi.com

Catalyst Design: Computationally screening virtual libraries of chiral ligands for asymmetric hydrogenation to predict which catalysts will afford the highest enantioselectivity.

Reactivity Prediction: Modeling the electronic properties of the molecule to predict the relative reactivity of the C-Br and C-F bonds in various cross-coupling reactions.

Machine Learning (ML) Models: Training ML algorithms on large datasets of chemical reactions to predict the outcomes of synthetic steps. mit.edursc.org These data-driven models can anticipate reaction success or failure, rank potential products, and suggest optimal conditions, thereby accelerating the discovery process. mit.edunih.gov

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic routes from laboratory-scale batches to larger-scale production can be challenging. Flow chemistry, where reactions are performed in continuous streams within a network of tubes and reactors, offers numerous advantages over traditional batch processing. bohrium.com These benefits include enhanced safety, precise control over reaction parameters (temperature, pressure, and residence time), improved yields, and easier scalability. bohrium.comresearchgate.net

The integration of automated synthesis platforms with flow chemistry represents a frontier in chemical manufacturing. nih.gov Future research will focus on developing fully automated flow systems for the multi-step synthesis of this compound and its derivatives. syrris.com Such systems can be programmed to optimize reaction conditions rapidly, perform sequential reactions without manual intervention, and integrate purification and analysis steps. nih.govsyrris.com This approach is particularly valuable for creating libraries of related compounds for drug discovery screening, significantly shortening the design-make-test cycle. nih.govsyrris.com

Design of Next-Generation Scaffolds Incorporating Fluorine and Cyclopentane (B165970) Cores

The structural motifs present in this compound are of significant interest in medicinal chemistry. The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability. researchgate.net The cyclopentane ring provides a three-dimensional scaffold that can be used to orient substituents in specific vectors to optimize interactions with biological targets.

This compound is an ideal starting point for the design of next-generation molecular scaffolds. The bromine atom provides a convenient attachment point for diversification, allowing chemists to append a wide array of functional groups and build molecular complexity. Future research will focus on using this building block to synthesize novel classes of compounds for various therapeutic areas. The unique substitution pattern of the fluorinated ring combined with the conformational constraints of the cyclopentane core offers a rich design space for creating molecules with novel and improved pharmacological profiles. researchgate.netnih.gov

Q & A

Q. Table 1: Expected Spectroscopic Benchmarks

| Method | Key Features | Reference Purity |

|---|---|---|

| ¹H NMR | δ 6.8–7.5 ppm (aromatic H), δ 1.5–2.5 ppm (cyclopentyl H) | >95% (HPLC) |

| ¹⁹F NMR | δ -110 to -120 ppm (meta-fluorine coupling) | N/A |

| HPLC-MS | Retention time alignment with standards, m/z ~284 (C₁₁H₁₂BrFN) | >97% (GC) |

Advanced: How does the fluorine substituent influence bromine reactivity in cross-coupling reactions?

Answer:

The fluorine atom at the 3-position exerts an electron-withdrawing effect, activating the bromine at the 4-position for Suzuki-Miyaura couplings. This is analogous to bromo-difluorophenylboronic acids in , where fluorine enhances electrophilicity.

Methodological Steps :

Optimize Catalyst : Use Pd(PPh₃)₄ or XPhos Pd G3 for hindered aryl bromides.

Control Temperature : Reactions at 80–100°C (cf. boronic acid reactions in ).

Monitor Selectivity : Fluorine may direct coupling to the bromine via steric/electronic effects. Validate with X-ray crystallography or NOESY.

Basic: What synthetic routes are viable for this compound?

Answer:

Two primary pathways:

- Pathway A : Ullmann-type coupling of 4-bromo-3-fluorophenyl halides (e.g., ’s 4-bromo-1-chloro-2-fluorobenzene) with cyclopentanamine under CuI/L-proline catalysis.

- Pathway B : Buchwald-Hartwig amination using Pd catalysts (e.g., t-BuXPhos) to couple cyclopentanamine with bromo-fluorophenyl precursors.

Q. Key Considerations :

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc) to ≥97% purity (as in ).

- Monitor diastereomer formation via chiral HPLC if stereocenters exist.

Advanced: How to resolve contradictory HPLC purity results during synthesis?

Answer:

Contradictions may arise from co-eluting impurities or solvent effects. Use:

Orthogonal Methods : Compare GC-MS () and LC-MS data.

Ion-Pair Chromatography : Add 0.1% TFA to improve peak resolution for amine-containing compounds.

Spike Testing : Add known impurities (e.g., dehalogenated byproducts) to confirm retention times.

Q. Table 2: Analytical Cross-Validation

| Method | Conditions | Target Purity |

|---|---|---|

| HPLC (C18) | 60:40 ACN/H₂O, 1.0 mL/min | >95% |

| GC-MS | DB-5 column, 250°C | >97% |

Basic: What storage conditions ensure compound stability?

Answer:

- Temperature : Store at 0–6°C in amber vials (as per boronic acid protocols in ).

- Atmosphere : Use argon/vacuum sealing to prevent amine oxidation.

- Solubility : Dissolve in anhydrous DCM or THF for long-term storage (avoid protic solvents).

Advanced: How to mitigate diastereomer formation in the cyclopentylamine moiety?

Answer:

Diastereomers may form if the cyclopentylamine adopts multiple conformers. Strategies:

Chiral Resolution : Use (+)- or (-)-di-p-toluoyl-D-tartaric acid for salt formation.

Asymmetric Synthesis : Employ Evans’ oxazolidinones or enantioselective catalysis (e.g., Jacobsen’s thiourea catalysts).

Dynamic NMR : Analyze rotational barriers (e.g., variable-temperature ¹H NMR at -40°C to 25°C).

Advanced: How does fluorine impact regioselectivity in further functionalization?

Answer:

Fluorine directs electrophilic substitution to the para-bromine position (due to meta-directing effects). For example, nitration or sulfonation favors the 4-bromo site, as seen in bromo-fluorobenzoic acid derivatives (). Validate via computational modeling (DFT) of charge distribution.

Basic: What safety protocols apply for handling this compound?

Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods (as per bromophenol handling in ).

- Spill Management : Neutralize with 5% NaHCO₃ for acidic byproducts.

- Waste Disposal : Segregate halogenated waste per EPA guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.